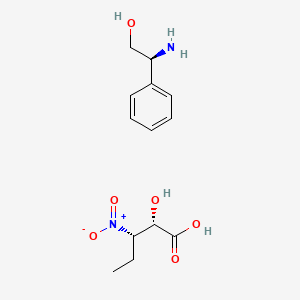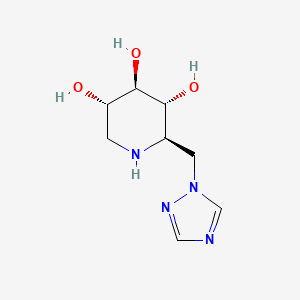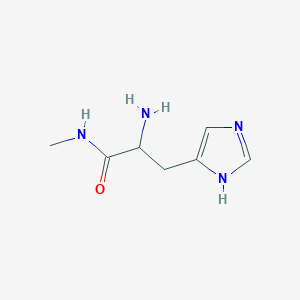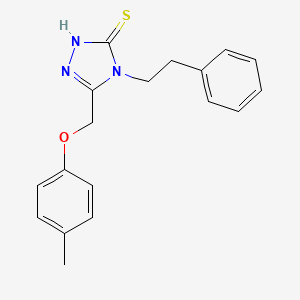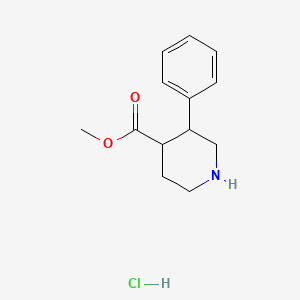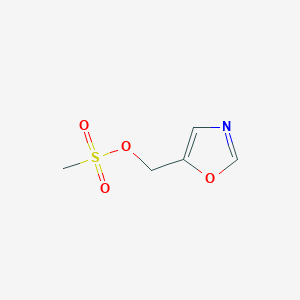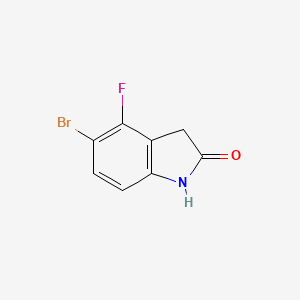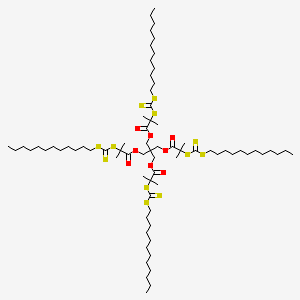
2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) typically involves the reaction of dodecyl mercaptan with carbon disulfide to form dodecyl dithiocarbonate. This intermediate is then reacted with 2,2-bis(hydroxymethyl)propane-1,3-diol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) undergoes various chemical reactions, including:
Oxidation: The thioester groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the thioester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester groups can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) has several scientific research applications, including:
Chemistry: Used as a crosslinking agent in polymer chemistry to enhance the mechanical properties of polymers.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) involves its interaction with molecular targets through its thioester groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in crosslinking and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(aminoethoxy)propane: An acid-degradable amine monomer used in the synthesis of polyurea and polyurethane.
2,2-Bis(3-mercaptobutanoyl)oxy)methyl)propane-1,3-diyl bis(3-mercaptobutanoate): A compound with similar thioester groups used in polymer chemistry.
Uniqueness
2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) is unique due to its multiple dodecylthio groups, which enhance its reactivity and stability. This makes it particularly suitable for applications requiring robust chemical interactions and stability under various conditions.
Properties
Molecular Formula |
C73H132O8S12 |
|---|---|
Molecular Weight |
1522.6 g/mol |
IUPAC Name |
[3-(2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoyl)oxy-2,2-bis[(2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoyl)oxymethyl]propyl] 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C73H132O8S12/c1-13-17-21-25-29-33-37-41-45-49-53-86-65(82)90-69(5,6)61(74)78-57-73(58-79-62(75)70(7,8)91-66(83)87-54-50-46-42-38-34-30-26-22-18-14-2,59-80-63(76)71(9,10)92-67(84)88-55-51-47-43-39-35-31-27-23-19-15-3)60-81-64(77)72(11,12)93-68(85)89-56-52-48-44-40-36-32-28-24-20-16-4/h13-60H2,1-12H3 |
InChI Key |
ONXYMIIQXBMPMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCC(COC(=O)C(C)(C)SC(=S)SCCCCCCCCCCCC)(COC(=O)C(C)(C)SC(=S)SCCCCCCCCCCCC)COC(=O)C(C)(C)SC(=S)SCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


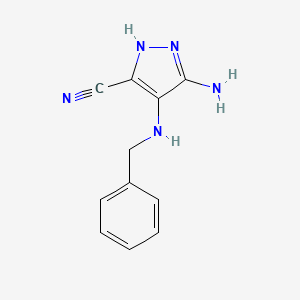
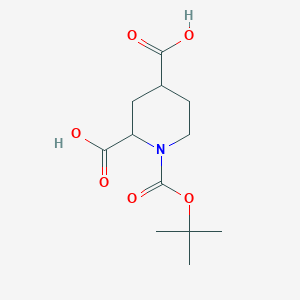
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)
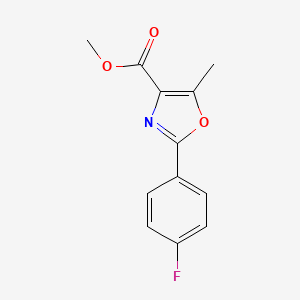
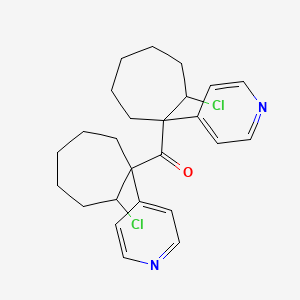

![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)
